molecular formula C14H21ClN4O2 B1493326 Tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl)carbamate CAS No. 1289199-14-9

Tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl)carbamate

Cat. No. B1493326
CAS RN: 1289199-14-9
M. Wt: 312.79 g/mol
InChI Key: FESMBIKQJLQYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl)carbamate, also referred to as TBC, is an organic compound that has a wide range of applications in science, technology, and industry. It is a versatile compound that can be used as a catalyst, a reagent, or an inhibitor. TBC is an important compound in the synthesis of a variety of compounds and has been widely used in the pharmaceutical industry as a drug and as an intermediate in the synthesis of other compounds.

Scientific Research Applications

TBC has been used extensively in scientific research, particularly in the fields of biochemistry and molecular biology. It has been used to study the structure and function of proteins, enzymes, and other biomolecules. It has also been used to study the effects of drugs on cells, to study the mechanism of action of drugs, and to study the biochemical and physiological effects of drugs. In addition, TBC has been used to study the structure and function of DNA and RNA.

Mechanism of Action

TBC is an inhibitor of the enzyme tyrosine kinase, which is involved in the signal transduction pathways of many cells. It binds to the ATP-binding site of the enzyme, preventing it from phosphorylating tyrosine residues in proteins. This inhibits the signal transduction pathways, which in turn inhibits the growth, proliferation, and differentiation of cells.
Biochemical and Physiological Effects
TBC has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of certain cancer cells, and to induce apoptosis in certain cancer cells. It has also been found to inhibit the formation of blood clots, reduce inflammation, and reduce the risk of stroke and heart attack. In addition, TBC has been found to reduce the risk of certain types of cancer, to reduce the risk of certain types of diabetes, and to reduce the risk of certain types of kidney disease.

Advantages and Limitations for Lab Experiments

TBC has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to handle and store. It is also a stable compound, and it is not toxic to humans or animals. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it is not very stable in aqueous solutions. In addition, it is not very soluble in organic solvents, and it is not very stable in organic solutions.

Future Directions

There are several potential future directions for the use of TBC in research and industry. It could be used in the development of new drugs, or it could be used as a catalyst or reagent in the synthesis of other compounds. It could also be used to study the structure and function of proteins, enzymes, and other biomolecules, or it could be used to study the effects of drugs on cells. In addition, it could be used to study the biochemical and physiological effects of drugs, or it could be used to study the mechanism of action of drugs. Finally, it could be used to study the structure and function of DNA and RNA.

properties

IUPAC Name

tert-butyl N-[1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-9-16-11(15)7-12(17-9)19-6-5-10(8-19)18-13(20)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESMBIKQJLQYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCC(C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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